Caffeine, specifically the compound Caffeine, 8-(2-(diethylamino)ethoxy)-, is a derivative of caffeine that possesses unique structural and functional properties. Caffeine itself is a central nervous system stimulant belonging to the methylxanthine class, widely consumed globally primarily for its stimulating effects. This particular derivative has garnered interest in scientific research due to its potential applications in pharmacology and medicinal chemistry.
Caffeine is naturally found in various plants, including coffee beans, tea leaves, and kola nuts. The specific compound Caffeine, 8-(2-(diethylamino)ethoxy)- can be synthesized through various chemical methods, often involving modifications to the caffeine structure to enhance its biological activity or to introduce new functional groups.
The synthesis of Caffeine, 8-(2-(diethylamino)ethoxy)- can be achieved through several methods. A common approach involves the modification of caffeine's structure by introducing an ethoxy group linked to a diethylamino moiety.
The molecular structure of Caffeine, 8-(2-(diethylamino)ethoxy)- can be described as follows:
The reactivity of Caffeine, 8-(2-(diethylamino)ethoxy)- can involve various chemical transformations:
Caffeine acts primarily by antagonizing adenosine receptors in the brain. The mechanism involves:
The scientific uses of Caffeine, 8-(2-(diethylamino)ethoxy)- include:
This detailed analysis underscores the significance of this caffeine derivative within both scientific research and potential therapeutic applications.
The discovery of 8-(2-(diethylamino)ethoxy)-caffeine (systematic name: 8-(2-(Diethylamino)ethoxy)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione) emerged during a period of intensified research into caffeine derivatives for anticancer applications in the late 20th century. This compound (CAS: 5426-72-2; NSC-14317) was first synthesized as part of a strategic effort to modify caffeine’s core xanthine structure at the C8 position – a site known for its electron-rich character and potential for metal coordination. Early synthetic routes, as documented in European and U.S. patents, involved a multi-step nucleophilic substitution process:
Table 1: Key Identifiers of 8-(2-(Diethylamino)ethoxy)-Caffeine
Identifier Type | Value |
---|---|
Systematic Name | 8-(2-(Diethylamino)ethoxy)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione |
CAS Registry Number | 5426-72-2 |
Molecular Formula | C₁₄H₂₃N₅O₃ |
Molecular Weight | 309.36 g/mol |
Alternative Designations | NSC-14317; UNII-PK2VF63HBM |
The pharmaceutical potential of this derivative was swiftly recognized, evidenced by patent filings such as EP0054215B1 (1982) and US4416878A (1983). These patents specifically claimed its utility as a ligand for platinum(II) complexes (e.g., cis-dichloroplatinum(II)), forming novel cytostatic agents with enhanced solubility and tumor-targeting capabilities compared to unmodified platinum drugs [1] [2]. The patents emphasized the critical role of the dialkylaminoalkoxy side chain in facilitating platinum coordination while maintaining caffeine’s intrinsic bioactivity, positioning it within a broader class of "caffeine-platinum complex" anticancer agents.
Classical xanthine modifications historically targeted positions N1, N3, and N7 of the purine ring for alkylation (e.g., theophylline, theobromine), primarily to modulate adenosine receptor antagonism or phosphodiesterase inhibition. The introduction of 8-(2-(diethylamino)ethoxy)-caffeine represented a paradigm shift by exploiting the C8 position for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7